molecular formula C14H13NO3 B3022328 1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 941869-28-9

1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B3022328
CAS RN: 941869-28-9
M. Wt: 243.26 g/mol
InChI Key: UUOJFUONBLNEEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves the formation of benzylindazole carboxylic acids and their derivatives, as described in the first paper. These compounds were synthesized to study their antispermatogenic activity, with specific halogenated derivatives showing potent effects . Another paper reports the synthesis of a compound with a pyrrolidine ring and carboxylic acid groups, which involved a π-π interaction between the carboxylic acid group and the aromatic ring . Although the exact synthesis of 1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is not detailed, these methods could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been determined using X-ray crystallography. For instance, the crystal structure of a pyrrolidinone-derived anticancer agent was determined, revealing specific interactions between functional groups . Additionally, X-ray structural analysis was used to study the structure of an angular isoindole-6,12-dione derivative . These analyses are crucial for understanding the three-dimensional conformation and potential reactivity of the compound.

Chemical Reactions Analysis

The papers describe various chemical reactions involving carboxylic acid derivatives. For example, the reaction of secondary 3-aminothieno[2,3-b]pyridine-2-carboxamides with ortho-formylbenzoic acid led to the formation of angular and linear isoindole diones . Another study synthesized a carboxylic acid derivative using microwave irradiation in water, which provided a high yield of the product . These reactions highlight the reactivity of carboxylic acid derivatives under different conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of carboxylic acid derivatives can be inferred from the derivatization techniques used for their analysis. For instance, a method for the analysis of carboxylic acids by GC–MS involved the derivatization of carboxylic acids with 4-t-butylbenzyl bromide . The mass spectra of these derivatives showed specific fragmentation patterns, which are indicative of their stability and reactivity. These properties are essential for understanding the behavior of carboxylic acid derivatives in various environments and applications.

Scientific Research Applications

Corrosion Inhibition

Indanone derivatives, including similar dihydropyridine compounds, have been investigated for their anti-corrosive properties on mild steel in acidic solutions. Studies suggest these compounds show promising inhibition efficiency, protecting metals from corrosion, likely through adsorption on the metal surface. The adsorption behavior was modeled using Langmuir isotherm, and the inhibitory efficiency was correlated with the molecular structure through Density Functional Theory (DFT) calculations (Saady et al., 2018).

Dye and Pigment Industry

Dihydropyridine derivatives have been explored in the dye and pigment industry, particularly for producing heterocyclic azo dyes. These compounds exhibit enhanced pH stability compared to traditional hydrazone dyes, making them suitable for various applications where dye stability is crucial (Wang et al., 2018).

Metal-Organic Frameworks (MOFs) and Coordination Chemistry

Compounds with dihydropyridine cores have been utilized in the construction of MOFs and other complex molecular structures. These frameworks have applications in gas storage, catalysis, and drug delivery. The synthesis of these structures often involves intricate coordination chemistry, leading to novel materials with potentially useful physical and chemical properties (Dai et al., 2009).

Pharmaceutical Precursor Synthesis

Dihydropyridine compounds serve as valuable precursors in the synthesis of various pharmaceuticals. They are particularly noted for their role in synthesizing calcium channel blockers, which are widely used in treating cardiovascular diseases. The structural versatility of dihydropyridine derivatives allows for the creation of a diverse range of bioactive molecules (Dotsenko et al., 2019).

properties

IUPAC Name

1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-10-4-2-5-11(8-10)9-15-7-3-6-12(13(15)16)14(17)18/h2-8H,9H2,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUOJFUONBLNEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30588649
Record name 1-[(3-Methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

941869-28-9
Record name 1-[(3-Methylphenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30588649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(3-Methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.